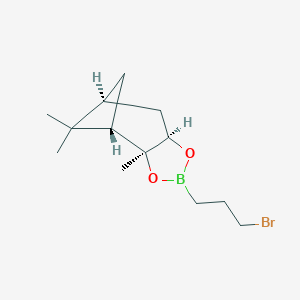

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" is a boronic ester derivative, which is a class of compounds that have garnered significant interest in organic synthesis due to their utility in various chemical reactions. Boronic esters are known for their role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The pinanediol moiety in the ester serves as a chiral auxiliary, providing a means for asymmetric synthesis, which is crucial for creating compounds with specific stereochemistry.

Synthesis Analysis

The synthesis of boronic esters often involves the esterification of boronic acids with diols. In the context of pinanediol boronic esters, the directed asymmetric synthesis is a key method. For instance, boronic esters can be formed with (dichloromethyl)lithium at low temperatures and then rearranged in the presence of zinc chloride to form α-chloro boronic esters, which can further react with nucleophiles to yield chiral boronic esters . The synthesis of (S)-(+)-Pinanediol-1-chloro-3-methylbutyl-1-boronate, a related compound, demonstrates the esterification and homologation processes that could be analogous to the synthesis of "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" .

Molecular Structure Analysis

The molecular structure of boronic esters is characterized by the boron atom's coordination with two oxygen atoms from the diol, forming a stable cyclic ester. The stability of these esters is influenced by the electronegativity of the diol's anchor moiety, with higher electronegativity generally leading to more stable esters . The presence of the pinanediol group in "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" introduces chirality, making the analysis of its molecular structure significant for understanding its reactivity and potential for asymmetric synthesis.

Chemical Reactions Analysis

Boronic esters participate in a variety of chemical reactions. They can undergo transformations such as rearrangements, nucleophilic substitutions, and deprotection to yield different functional groups or to introduce chirality into a molecule. For example, α-chloro boronic esters can be displaced by nucleophiles like Grignard reagents or alkoxides to form new chiral boronic esters . Deprotection methods for pinanediol and pinacol boronate esters have been evaluated, with fluoroborane intermediates playing a crucial role in these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters are influenced by their molecular structure. The cyclic nature of the ester, the substituents on the boron atom, and the presence of chiral centers all affect properties such as solubility, boiling point, and stability. The stability constants of boronic esters can be calculated using techniques like 11B NMR spectroscopy, which provides insights into the stability and reactivity of these compounds . The specific properties of "(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester" would be determined by its unique structure, including the bromopropyl and pinanediol groups.

Safety And Hazards

Eigenschaften

IUPAC Name |

(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLNKNUIWTYGB-KQXIARHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451892 |

Source

|

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester | |

CAS RN |

90084-37-0 |

Source

|

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)